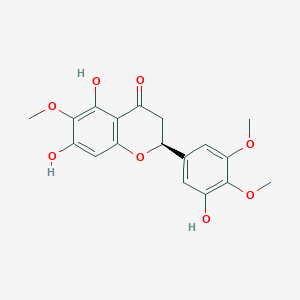

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Description

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTSHCGCQPCGLA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855645 | |

| Record name | (2S)-5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310888-07-4 | |

| Record name | (2S)-5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and its Flavone Analogue

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific information regarding the natural sources or isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone . The information presented herein pertains to the closely related flavone, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone . The structural difference between a flavanone and a flavone lies in the saturation of the C2-C3 bond in the C-ring, which is a single bond in flavanones and a double bond in flavones. This distinction is crucial for molecular interactions and biological activity.

Introduction to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a methylated flavonoid that has been identified in several plant species. Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for their wide range of biological activities. The specific substitution pattern of hydroxyl and methoxy groups on the flavone backbone is critical to its chemical properties and potential therapeutic applications. This guide provides a comprehensive overview of the known natural sources of this flavone and a generalized methodology for its isolation and characterization.

Natural Sources

The documented natural occurrences of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone are summarized in the table below. The primary sources identified belong to the Asteraceae and Rubiaceae families.

| Plant Species | Family | Plant Part | Reference |

| Artemisia argyi | Asteraceae | Foliar | [1] |

| Artemisia frigida | Asteraceae | Not Specified | [2] |

| Artemisia herba-alba | Asteraceae | Not Specified | [3] |

| Crossostephium chinense | Asteraceae | Foliar | [1] |

| Eupatorium capillifolium | Asteraceae | Not Specified | [1] |

| Gardenia sootepensis | Rubiaceae | Not Specified | [3] |

Generalized Experimental Protocol for Isolation

1. Plant Material Preparation:

-

Air-dry the collected plant material (e.g., leaves, aerial parts) in a well-ventilated area, shielded from direct sunlight.

-

Once thoroughly dried, grind the material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Maceration: Submerge the powdered plant material in methanol or ethanol at a 1:10 (w/v) ratio. Allow to stand for 72 hours at room temperature with occasional agitation.

-

Filter the extract through cheesecloth or filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

-

Suspend the crude extract in a 9:1 methanol/water (v/v) solution.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with n-hexane to remove non-polar compounds such as lipids and chlorophyll.

-

Next, partition the aqueous-methanolic phase with dichloromethane.

-

Finally, partition with ethyl acetate. Flavonoids are typically enriched in the ethyl acetate fraction.

-

-

Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

-

Column Chromatography:

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

-

Elute the column with a gradient of increasing solvent polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).

-

Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (pTLC) or Sephadex LH-20 Chromatography:

-

Pool the fractions containing the target compound, as identified by TLC.

-

Further purify these combined fractions using pTLC with an appropriate solvent system or by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

5. Structure Elucidation:

-

The purity and structure of the isolated compound should be confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) to determine the precise chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

-

UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the flavone skeleton.

-

Visualizations

Caption: Structural difference between a flavanone and a flavone.

Caption: Generalized workflow for flavonoid isolation from plants.

References

In-Depth Technical Guide to the Biosynthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a substituted flavanone with potential applications in drug development and scientific research. Drawing from established knowledge of flavonoid biosynthesis, this document outlines the probable enzymatic steps, key enzymes, and their characteristics. It also presents relevant quantitative data and detailed experimental protocols to facilitate further investigation into this and structurally related compounds.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed from the general phenylpropanoid pathway, starting with the common flavanone precursor, naringenin. The pathway involves a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes. The precise order of these steps can vary depending on the substrate specificity of the enzymes present in the producing organism. A plausible pathway is illustrated below, involving sequential modifications of the flavanone core.

Two potential routes diverging from the intermediate 5,7,3',4'-tetrahydroxyflavanone (eriodictyol) are proposed, highlighting the flexibility of the biosynthetic machinery.

Key Enzymes and Quantitative Data

The biosynthesis of the target flavanone likely involves several classes of enzymes, primarily flavonoid hydroxylases and O-methyltransferases. Below is a summary of the characteristics of these enzyme types, with available quantitative data for representative members acting on relevant substrates.

| Enzyme Class | Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) or Vmax | Source Organism | Reference(s) |

| Hydroxylases | Flavonoid 3'-hydroxylase | F3'H | Naringenin, Dihydrokaempferol | Eriodictyol, Dihydroquercetin | 17.08 (Naringenin) | 0.98 pM·min-1 | Camellia sinensis | [1] |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Naringenin, Dihydrokaempferol | 5,7,3',4',5'-Pentahydroxyflavanone, Dihydromyricetin | 3.22 (Naringenin) | 124.49 pM·min-1·mg-1 | Camellia sinensis | [2][3] | |

| Flavonol 6-hydroxylase | F6H | Kaempferol, Quercetin | 6-Hydroxykaempferol, 6-Hydroxyquercetin | N/A | N/A | Chrysosplenium americanum | [4] | |

| O-Methyltransferases | Flavonoid 7-O-methyltransferase | F7OMT | Naringenin, Apigenin, Kaempferol, Quercetin | Sakuranetin, 7-O-methylapigenin, etc. | 13.40 (Naringenin) | 2.116 min-1 | Perilla frutescens | [5] |

| Flavonoid 4'-O-methyltransferase | F4'OMT | Kaempferol, other 4'-hydroxylated flavonoids | 4'-O-methylkaempferol, etc. | 1.7 (Kaempferol) | 95.2 µmol·min-1·mg-1 | Dianthus caryophyllus | [6] | |

| Flavonoid 3'-O-methyltransferase | F3'OMT | Luteolin, Quercetin | Chrysoeriol, 3-O-methylquercetin | 7.6 (Luteolin) | 0.034 s-1 | Citrus reticulata | [7] | |

| Flavonoid 6-O-methyltransferase | F6OMT | Scutellarein | 6-O-methylscutellarein | ~5 (Scutellarein) | ~0.05 s-1 | Ocimum basilicum | [8] |

Experimental Protocols

Heterologous Expression of Flavonoid Biosynthetic Enzymes

This protocol describes a general workflow for the expression of flavonoid hydroxylases (cytochrome P450 enzymes) and O-methyltransferases in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

Methodology:

-

Gene Isolation and Cloning:

-

Isolate total RNA from a plant species known to produce polymethoxylated flavonoids.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the open reading frame of the target hydroxylase or O-methyltransferase gene using gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast). For cytochrome P450 enzymes like F3'H and F3'5'H, co-expression with a cytochrome P450 reductase is often necessary for activity.

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli (e.g., BL21(DE3)) or yeast strain.

-

Grow the transformed cells in appropriate media to a target optical density (e.g., OD600 of 0.6-0.8 for E. coli).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast) and continue cultivation at a lower temperature (e.g., 16-25 °C) for several hours to overnight.

-

-

Protein Extraction and Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells (e.g., by sonication or French press).

-

For hydroxylases, which are often membrane-bound, ultracentrifugation is required to isolate the microsomal fraction. Soluble O-methyltransferases will be in the supernatant after centrifugation.

-

If the protein is tagged (e.g., with a His-tag), purify the protein using affinity chromatography (e.g., Ni-NTA resin).

-

Analyze the purity of the protein by SDS-PAGE.

-

In Vitro Enzyme Assays

Flavonoid Hydroxylase Assay:

-

Reaction Mixture:

-

Tris-HCl or potassium phosphate buffer (50-100 mM, pH 7.0-7.5)

-

Purified enzyme (microsomal fraction or purified protein)

-

Flavanone substrate (e.g., naringenin, eriodictyol) dissolved in DMSO or methanol (final concentration typically 10-100 µM)

-

NADPH (1-2 mM)

-

-

Procedure:

-

Pre-incubate the reaction mixture (without NADPH) at the desired temperature (e.g., 30 °C) for a few minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).

-

Extract the products with an organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.

-

Flavonoid O-Methyltransferase Assay:

-

Reaction Mixture:

-

Tris-HCl or potassium phosphate buffer (50-100 mM, pH 7.5-8.5)

-

Purified OMT

-

Hydroxylated flavanone substrate (dissolved in DMSO or methanol, final concentration typically 10-100 µM)

-

S-adenosyl-L-methionine (SAM) as the methyl donor (typically 50-200 µM)

-

Dithiothreitol (DTT) (1-5 mM, optional, to maintain enzyme stability)

-

-

Procedure:

-

Combine the buffer, enzyme, and substrate and pre-incubate at the optimal temperature (e.g., 30-37 °C).

-

Start the reaction by adding SAM.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction as described for the hydroxylase assay.

-

Process the sample for analysis.

-

Product Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the substrates and products of the enzymatic reactions.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient of two solvents is typically used, for example:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B over a period of 20-40 minutes is common.

-

Detection: Flavonoids can be detected by their UV absorbance, typically in the range of 280-350 nm.

-

Quantification: The concentration of substrates and products can be determined by comparing their peak areas to those of authentic standards of known concentrations. If standards are unavailable, LC-MS can be used for product identification based on mass-to-charge ratio and fragmentation patterns.

Conclusion

The biosynthesis of this compound represents a complex interplay of hydroxylation and O-methylation reactions. While a definitive pathway has not been elucidated in a single organism, the information presented in this guide, based on the known activities of flavonoid-modifying enzymes, provides a strong foundation for future research. The detailed protocols and compiled quantitative data offer a practical starting point for researchers aiming to produce this and other polymethoxylated flavonoids, and to further unravel the intricacies of flavonoid biosynthesis. Such research is pivotal for the potential exploitation of these compounds in drug development and other biotechnological applications.

References

- 1. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and properties of a new S-adenosyl-L-methionine:flavonoid 4'-O-methyltransferase from carnation (Dianthus caryophyllus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

"Chemical structure and properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of the flavanone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. While specific experimental data for this compound is limited in current scientific literature, this guide synthesizes available information and draws comparisons with structurally similar flavonoids to offer insights for research and drug development. The guide covers the compound's chemical identity, physicochemical properties, and potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer activities. Furthermore, it outlines general experimental protocols for the isolation, synthesis, and analysis of flavanones, which can be adapted for this specific molecule.

Chemical Structure and Identity

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its structure is characterized by a C6-C3-C6 backbone, consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C). As a flavanone, the C ring is saturated at the C2-C3 position.

Chemical Structure:

(Note: A 2D chemical structure diagram would be ideally placed here. Due to current limitations, a simplified representation is provided.)

IUPAC Name: 2-(3-hydroxy-4,5-dimethoxyphenyl)-5,7-dihydroxy-6-methoxy-2,3-dihydrochromen-4-one

Molecular Formula: C₁₈H₁₈O₈

PubChem CID: 10713651

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available. The following table summarizes computed data and information for structurally related compounds.

| Property | Value | Source |

| Molecular Weight | 378.33 g/mol | Computed |

| Monoisotopic Mass | 378.095067 Da | Computed |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water. | Inferred from similar flavonoids |

| Appearance | Likely a crystalline or amorphous powder. | Inferred from similar flavonoids |

| ¹H-NMR Spectral Data | Not available for this specific compound. | - |

| ¹³C-NMR Spectral Data | Not available for this specific compound. | - |

| Mass Spectrometry | Not available for this specific compound. | - |

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is scarce, the activities of structurally similar flavonoids suggest potential therapeutic applications.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the aromatic rings are key to this activity.

Anti-inflammatory Activity

Many flavonoids exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Anticancer Activity

Several flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The Akt/mTOR signaling pathway, which is crucial for cell survival and growth, is a common target for flavonoids.

Potential Signaling Pathway Involvement

Based on the activities of related flavonoids, this compound may modulate key cellular signaling pathways.

Experimental Protocols

The following are generalized protocols for the isolation, synthesis, and analysis of flavanones. These may serve as a starting point and would require optimization for this compound.

Isolation from Natural Sources

Flavonoids are typically isolated from plant material through a series of extraction and chromatographic steps.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.

-

Column Chromatography: The fraction of interest is further purified using column chromatography on silica gel, eluting with a gradient of solvents.

-

Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure flavanone.

Chemical Synthesis

The synthesis of flavanones can be achieved through the cyclization of chalcones.

Methodology:

-

Chalcone Synthesis: A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH) to form a chalcone intermediate (Claisen-Schmidt condensation).

-

Flavanone Cyclization: The purified chalcone is then treated with an acid or base to induce intramolecular cyclization to the flavanone.

Analytical Methods

The identification and quantification of the flavanone can be performed using various analytical techniques.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is the most common method for the analysis of flavonoids. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the structural elucidation of the isolated compound.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Conclusion

This compound is a flavonoid with potential for further investigation in the fields of pharmacology and drug development. While specific experimental data on its properties and biological activities are currently limited, this guide provides a framework for future research based on the known characteristics of structurally related compounds. Further studies are warranted to isolate or synthesize this compound in sufficient quantities for detailed biological evaluation and to elucidate its precise mechanisms of action.

The Biological Frontier of Polymethoxyflavonoids: A Technical Guide to Their Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymethoxyflavonoids (PMFs), a distinctive class of flavonoids characterized by multiple methoxy groups on their flavonoid backbone, have emerged as a focal point of intensive research due to their significant and varied biological activities.[1] Predominantly found in citrus peels, these compounds, including notable members such as nobiletin, tangeretin, and sinensetin, exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.[2] This technical guide provides an in-depth exploration of the core biological activities of PMFs, with a focus on their anti-cancer, anti-inflammatory, and neuroprotective effects. We delve into the intricate signaling pathways they modulate, present quantitative data from key studies, and offer detailed experimental protocols to facilitate further research and development in this promising field.

Core Biological Activities and Mechanisms of Action

Polymethoxyflavonoids exert their biological effects through a multi-pronged approach, influencing a range of cellular processes from proliferation and inflammation to neuronal survival.[2][3] Their lipophilic nature allows for efficient passage across cellular membranes, enabling interaction with intracellular signaling cascades.

Anti-Cancer Activity

PMFs have demonstrated potent anti-cancer properties across various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3][4][5]

Key Signaling Pathways in Anti-Cancer Activity:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation and is often dysregulated in cancer. Nobiletin, for instance, has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to decreased viability and proliferation of cancer cells.[6][7] It can suppress this pathway by inhibiting Akt phosphorylation.[6][8] Tangeretin also downregulates the PI3K/Akt pathway, sensitizing cancer cells to cisplatin-induced apoptosis.[5][9]

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and is implicated in cancer cell proliferation and survival. Tangeretin has been shown to inhibit the JAK/STAT signaling pathway, contributing to its anti-proliferative effects.[4][10]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide array of cellular processes. Nobiletin has been found to suppress the migration and invasion of cancer cells by inhibiting the ERK and JNK pathways.[6]

Quantitative Data on Anti-Cancer Activity of PMFs:

| PMF | Cancer Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| Nobiletin | MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 124.5 µM | [11] |

| Tangeretin | PC-3 (Prostate Cancer) | Cell Viability Assay | Cell Viability | ~75 µM | [9] |

| Tangeretin | LNCaP (Prostate Cancer) | Cell Viability Assay | Cell Viability | ~65 µM | [9] |

| Tangeretin | KB (Oral Cancer) | Apoptosis Assay | mRNA expression | Dose-dependent | [12] |

| Sinensetin | MDA-MB-435 (Breast Cancer) | [3H] Thymidine Uptake | Proliferation | Strong Inhibition | [3] |

| Sinensetin | MCF-7 (Breast Cancer) | [3H] Thymidine Uptake | Proliferation | Strong Inhibition | [3] |

| Sinensetin | HT-29 (Colon Cancer) | [3H] Thymidine Uptake | Proliferation | Moderate Inhibition | [3] |

Anti-Inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. PMFs exhibit potent anti-inflammatory effects by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.[13][14]

Key Signaling Pathways in Anti-Inflammatory Activity:

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Nobiletin and tangeretin have been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes like COX-2 and iNOS.[3][15] Sinensetin also inhibits NF-κB activation by preventing the degradation of its inhibitor, IκB-α.[3][16]

-

MAPK Pathway: As in cancer, the MAPK pathway plays a crucial role in inflammation. Nobiletin has been demonstrated to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 MAPKs, leading to a reduction in inflammatory responses.[17]

Quantitative Data on Anti-Inflammatory Activity of PMFs:

| PMF | Cell Line | Inflammatory Stimulus | Endpoint | Result (IC50) | Reference |

| Nobiletin | RAW 264.7 Macrophages | LPS | Nitric Oxide Production | - | [18] |

| Nobiletin | Human Synovial Fibroblasts | IL-1 | PGE2 Production | <64 µM | [19] |

| Sinensetin | J774 Murine Macrophages | LPS | TNF-α Production | 2.7 µM | [20][21] |

| Sinensetin | J774 Murine Macrophages | LPS | Nitric Oxide Production | 9.2 µM | [21] |

| Sinensetin | J774 Murine Macrophages | LPS | PGE2 Production | 2.7 µM | [21] |

Neuroprotective Activity

The ability of PMFs to cross the blood-brain barrier makes them promising candidates for the treatment of neurodegenerative diseases.[22] They exert neuroprotective effects through their anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][22]

Key Signaling Pathways in Neuroprotective Activity:

-

PI3K/Akt Pathway: This pathway is vital for neuronal survival. Nobiletin has been shown to activate the PI3K/Akt signaling pathway, which contributes to its neuroprotective effects against ischemia/reperfusion injury.[14]

-

CREB Pathway: The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity and memory formation. Nobiletin has been found to enhance the PKA/ERK/CREB cascade, a key pathway for learning and memory.[16]

-

TLR4/NF-κB Pathway: Toll-like receptor 4 (TLR4) signaling is involved in neuroinflammation. Sinensetin has been shown to attenuate amyloid-beta-induced neurotoxicity by inhibiting the TLR4/NF-κB pathway.[16]

Quantitative Data on Neuroprotective Activity of PMFs:

| PMF | Cell Model | Neurotoxic Insult | Concentration | Outcome Measure | Result | Reference |

| Nobiletin | Primary Rat Neurons | Aβ (1-42) | 50 µM | Cell Viability | Increased to 81.4% | [22] |

| Nobiletin | Primary Rat Cortical Neurons | Rotenone (0.5 µM) | 30 µM | Neuronal Viability | Significantly restored viability | [22] |

| Nobiletin | HT22 Cells | H₂O₂ (250 µM) | 50 µM | Cell Viability | Increased to 97.02% | [22] |

| Tangeretin | Primary Rat Neurons | Aβ (1-42) | 25 µM | Cell Viability | - | [22] |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the biological activities of PMFs.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[23] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[23]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[24]

-

Treatment: Remove the old media and add 100 µL of media containing the desired concentrations of the PMF. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS.[26] Dilute the stock solution in culture medium to a final concentration of 0.5 mg/mL. Remove the treatment media and add 100 µL of the MTT working solution to each well. Incubate for 1.5 to 4 hours at 37°C.[24][25]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[24][25]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26] Read the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[24][26]

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a simple and widely used method for the colorimetric determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a stable, colored azo compound.[5] The intensity of the purple color is directly proportional to the nitrite concentration.[5]

Procedure:

-

Sample Collection: Collect cell culture supernatants after treatment with PMFs and inflammatory stimuli (e.g., LPS).

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reaction: In a 96-well plate, add 50-150 µL of cell culture supernatant or standard.[4][13] Add 20-50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.[8][13]

-

Incubation: Incubate the plate at room temperature or 37°C for 10-15 minutes, protected from light.[4][13]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][13] The concentration of nitrite in the samples is determined by comparison with the standard curve.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[6]

Procedure:

-

Plate Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.[6]

-

Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate for at least 1 hour.[27]

-

Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples to the wells. Incubate for 2 hours at room temperature.[28]

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[6][28]

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.[28]

-

Substrate Addition and Color Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[6]

-

Stopping the Reaction and Measurement: Add a stop solution (e.g., sulfuric acid) to each well. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[28]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by polymethoxyflavonoids.

Caption: Nobiletin and Tangeretin inhibit the PI3K/Akt signaling pathway.

Caption: Sinensetin inhibits the NF-κB signaling pathway.

Caption: Tangeretin inhibits the JAK/STAT signaling pathway.

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

Polymethoxyflavonoids represent a class of natural compounds with immense therapeutic potential. Their diverse biological activities, underpinned by their ability to modulate key signaling pathways, make them attractive candidates for the development of novel drugs for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. While preclinical studies have provided compelling evidence of their efficacy, further research is warranted. Future investigations should focus on elucidating their detailed structure-activity relationships, optimizing their pharmacokinetic profiles through novel delivery systems, and conducting well-designed clinical trials to validate their safety and therapeutic efficacy in humans. The continued exploration of PMFs holds the promise of yielding new and effective treatments for some of the most challenging diseases of our time.

References

- 1. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytokine Elisa [bdbiosciences.com]

- 7. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol Griess Test [protocols.io]

- 9. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Effects of Tangeretin, a Citrus Peel-Derived Flavonoid, on Breast Cancer Stem Cell Formation through Suppression of Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tangeretin’s Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells: In Vitro Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Griess Assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sinensetin Attenuates Amyloid Beta25-35-Induced Oxidative Stress, Inflammation, and Apoptosis in SH-SY5Y Cells Through the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchhub.com [researchhub.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. bds.berkeley.edu [bds.berkeley.edu]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

A Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: Current Knowledge and Future Directions

Disclaimer: Initial literature searches for the specific compound 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone did not yield significant scientific reports on its synthesis, isolation, or biological activity. The available literature is for the structurally related flavone , which possesses a double bond in its central heterocyclic C-ring. This guide will focus on the existing information for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone . Due to a notable lack of experimental studies on this specific flavone, sections pertaining to biological activity, experimental protocols, and signaling pathways are based on generalized methodologies and data from closely related flavonoid analogues. This document is intended to serve as a foundational guide for researchers interested in exploring this understudied natural product.

Introduction and Physicochemical Properties

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polysubstituted flavonoid, a class of plant secondary metabolites known for a wide array of biological activities. Its specific substitution pattern, with multiple hydroxyl and methoxy groups, suggests potential for complex biological interactions. However, it remains a poorly characterized compound within the vast flavonoid family. This guide consolidates the known information and presents standardized methodologies for its further investigation.

Table 1: Physicochemical Properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | [1] |

| Molecular Formula | C₁₈H₁₆O₈ | [1] |

| Molecular Weight | 360.31 g/mol | [2] |

| Exact Mass | 360.08451746 Da | [1] |

| Synonyms | 78417-26-2 | [1] |

| Chemical Class | Flavones, Polyphenols, Natural Products |[1][2] |

Natural Occurrences

This flavone has been identified as a constituent in a few plant species, primarily within the Asteraceae (sunflower) family, which is renowned for its rich and diverse phytochemical profile.

Known Plant Sources:

-

Artemisia frigida (Fringed Sagebrush)[2]

-

Artemisia herba-alba (White Wormwood)[1]

-

Gardenia sootepensis [1]

Experimental Protocols

While no specific protocols for the isolation or synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone have been published, established chemical methodologies for polysubstituted flavonoids can be adapted.

Generalized Isolation Protocol from Plant Material

The following protocol outlines a standard procedure for extracting and isolating flavonoids from plant sources like Artemisia species.

-

Preparation and Extraction:

-

Air-dry the collected plant material (e.g., aerial parts) at room temperature, shielded from direct sunlight.

-

Grind the dried material into a coarse powder.

-

Macerate the powder with methanol or ethanol (approx. 10:1 solvent-to-solid ratio) at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.[3]

-

-

Solvent Partitioning:

-

Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, then ethyl acetate, then n-butanol) to fractionate the extract based on compound polarity. Flavonoids are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the flavonoid-rich fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.

-

Monitor fractions using Thin-Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest and perform further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Plausible Synthetic Pathway

The chemical synthesis of novel flavonoids typically follows a well-established two-step route involving chalcone formation and subsequent cyclization.

-

Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

-

This base-catalyzed reaction involves the condensation of an appropriately substituted 2'-hydroxyacetophenone (A-ring precursor) with a substituted benzaldehyde (B-ring precursor).

-

For the target flavone, the precursors would be 2',5'-dihydroxy-4',6'-dimethoxyacetophenone and 3-hydroxy-4,5-dimethoxybenzaldehyde .

-

The reaction is typically carried out in ethanol or methanol with a strong base like potassium hydroxide (KOH), often at low temperatures to start, followed by stirring at room temperature.[4]

-

-

Step 2: Algar-Flynn-Oyamada (AFO) Reaction (Oxidative Cyclization)

-

The resulting 2'-hydroxychalcone intermediate is dissolved in a solvent like methanol.

-

An alkaline solution of hydrogen peroxide (e.g., NaOH and H₂O₂) is added.[4]

-

This reaction facilitates an oxidative cyclization, forming the heterocyclic C-ring and installing the hydroxyl group at the C3 position, yielding the final flavone structure.

-

The final product is typically precipitated by acidification and purified via recrystallization or chromatography.[4]

-

Biological Activity and Potential Signaling Pathways (Inferred from Analogues)

As of this review, no studies detailing the biological activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone have been published. However, the activities of structurally related polymethoxyflavonoids can provide insights into its potential therapeutic value and guide future research.

Many polymethoxyflavonoids exhibit significant anti-inflammatory and anti-cancer properties. For example, related compounds have been shown to inhibit pro-inflammatory mediators and induce apoptosis in cancer cell lines.

Table 2: Biological Activities of Structurally Related Flavonoids

| Compound | Biological Activity | Quantitative Data | Cell Line / Model | Source |

|---|---|---|---|---|

| 5-Hydroxy-3',4',7-trimethoxyflavone | Reverses multidrug resistance | RI₅₀ = 7.2 nM (vs. SN-38) | K562/BCRP Leukemia | [5] |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Induces apoptosis | - | MCF-7 Breast Cancer | [6] |

| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | Anti-inflammatory | 50% TNF-α reduction at 32 µM | LPS-stimulated RAW 264.7 | [7] |

| 5,7-Dihydroxy-3,4,6-trimethoxyflavone (Eupatilin) | Anti-inflammatory | Dose-dependent inhibition of IL-8 and PGE₂ | BFT-stimulated HT-29 | [8] |

| A 5,6,7-trimethoxyflavone derivative | Anti-proliferative | IC₅₀ = 5.30 µM | Aspc-1 Pancreatic Cancer |[9] |

Hypothetical Mechanism of Action: Anti-Inflammatory Pathway

A common mechanism for the anti-inflammatory action of flavonoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway becomes activated, leading to the transcription of pro-inflammatory genes for cytokines (e.g., TNF-α) and enzymes (e.g., iNOS, COX-2). Flavonoids can interfere with this cascade at multiple points, such as by inhibiting the degradation of IκBα or preventing the nuclear translocation of NF-κB.[7][8]

Conclusion and Future Outlook

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a chemically defined natural product whose biological potential is entirely unexplored. Its presence in medicinal plants from the Artemisia genus suggests it may possess valuable bioactivities, consistent with other flavonoids isolated from this family.

This technical guide serves as a starting point for researchers. The provided generalized protocols for isolation and synthesis offer a clear path to obtaining the pure compound for study. Based on data from structurally similar molecules, initial investigations should prioritize screening for anti-inflammatory and anti-cancer activities. Elucidating its mechanisms of action, particularly in pathways like NF-κB, Akt/mTOR, or MAPK, could reveal novel therapeutic applications for this understudied flavonoid.

References

- 1. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of the flavanone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the initial isolation, spectroscopic characterization, and known biological activities of this compound, supported by experimental methodologies and data presented in a structured format.

Introduction and Historical Context

This compound is a naturally occurring flavanone, a class of flavonoids characterized by the C6-C3-C6 skeleton. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. The discovery of this particular flavanone is situated within the broader context of phytochemical investigations into the genus Artemisia, a rich source of complex and bioactive molecules.

The first documented isolation of this compound was in 1981 by Yong-Long Liu and T.J. Mabry from the plant Artemisia frigida Willd., commonly known as prairie sagewort.[1][2][3][4][5] Their work was published in the journal Phytochemistry and represented a significant contribution to the understanding of the chemical constituents of this plant species.[1][2][3][5][6] Since its initial discovery, this flavanone has also been reported in other plant species, including Gardenia sootepensis and Artemisia herba-alba, indicating a broader distribution in the plant kingdom.[7]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₈ | [7][8] |

| Molecular Weight | 360.31 g/mol | [9] |

| IUPAC Name | 2-(3-hydroxy-4,5-dimethoxyphenyl)-5,7-dihydroxy-6-methoxy-2,3-dihydrochromen-4-one | [7] |

| CAS Number | Not available | |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from general flavonoid properties |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Predicted chemical shifts available in databases. | [10] |

| Mass Spectrometry (MS) | Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722. | [8] |

| UV-Vis Spectroscopy | Typical flavanone absorption bands are expected around 280 nm and 320 nm. | Inferred from general flavanone spectra[11] |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are provided below. It is important to note that the specific details from the original 1981 publication by Liu and Mabry were not fully available; therefore, the isolation protocol is a generalized procedure based on common phytochemical practices for flavonoids. Similarly, a specific synthesis protocol for this exact flavanone is not available in the searched literature, so a general synthetic strategy for similar flavonoids is described.

Isolation from Natural Sources

The following is a generalized protocol for the isolation of this compound from plant material, such as Artemisia frigida.

Materials:

-

Dried and powdered aerial parts of Artemisia frigida

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for visualization

Procedure:

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains flavonoids, is collected and dried.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions containing the desired flavanone are identified by their characteristic UV absorbance and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid).

-

Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20 until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Chemical Synthesis

A general and plausible synthetic route for this compound involves the Claisen-Schmidt condensation to form a chalcone, followed by an acid-catalyzed cyclization.[12][13]

Step 1: Synthesis of the Chalcone Intermediate

-

Starting Materials: An appropriately substituted acetophenone (e.g., 2',4',6'-trihydroxy-5'-methoxyacetophenone) and a substituted benzaldehyde (e.g., 3-hydroxy-4,5-dimethoxybenzaldehyde) are required. Protecting groups may be necessary for the hydroxyl functions.

-

Reaction: The acetophenone and benzaldehyde are reacted in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent (e.g., ethanol).

-

Work-up: The reaction mixture is stirred at room temperature until completion, then acidified and the precipitated chalcone is filtered, washed, and dried.

Step 2: Cyclization to the Flavanone

-

Reaction: The synthesized chalcone is dissolved in a suitable solvent and treated with an acid catalyst (e.g., hydrochloric acid or sulfuric acid) in an alcoholic solvent.

-

Work-up: The reaction mixture is refluxed until the cyclization is complete (monitored by TLC). The solvent is then removed, and the crude flavanone is purified by column chromatography.

-

Deprotection (if necessary): If protecting groups were used, they are removed in the final step to yield this compound.

Biological Activity Assays

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages): [14][15][16]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specified time.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Nitric Oxide Measurement: After incubation, the concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC₅₀ value is determined.

Anticancer Activity Assay (MTT Assay): [17][18]

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

-

Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate the chemical structure, a general synthetic workflow, and a potential signaling pathway related to the anti-inflammatory activity of this flavanone.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone (C18H16O8) [pubchemlite.lcsb.uni.lu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Potential Therapeutic Applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide Based on Structurally Related Polymethoxylated Flavonoids

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the therapeutic applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. However, a structurally analogous compound, the flavone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone , has been identified in plants such as Artemisia frigida and Gardenia sootepensis[1][2]. This technical guide will, therefore, focus on the known therapeutic potential of this flavone and the broader class of polymethoxylated flavones (PMFs) to infer possible applications. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Polymethoxylated Flavones (PMFs)

Polymethoxylated flavones are a subclass of flavonoids characterized by the presence of multiple methoxy groups on their basic flavone structure. These natural compounds are predominantly found in citrus fruits, particularly in the peels[3][4]. The methoxylation of the flavonoid core generally increases metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for therapeutic development[5]. PMFs have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects[5][6][7].

Potential Therapeutic Applications

Based on the activities of structurally similar PMFs, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone could be investigated for the following therapeutic applications:

Anti-inflammatory Activity

PMFs are known to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways[3][6]. By inhibiting these pathways, PMFs can reduce the production of pro-inflammatory cytokines and mediators.

For instance, the structurally related compound 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) has been shown to decrease the production of interleukin-8 (IL-8) and prostaglandin E2 (PGE2) in intestinal epithelial cells stimulated with Bacteroides fragilis enterotoxin[8]. Similarly, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) , purified from Anisomeles ovata, has been shown to possess potent free radical scavenging and anti-inflammatory activity. It reduces nitric oxide (NO) and pro-inflammatory cytokine production in LPS-treated RAW 264.7 cells by attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9][10].

| Compound | Model | Target | IC50/Effect | Reference |

| 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) | HT-29 cells | IL-8 and PGE2 production | Dose-dependent decrease | [8] |

| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | RAW 264.7 cells | TNF-α production | ~50% reduction at 32 μM | [9] |

| 3',4'-dihydroxyflavone | RAW 264.7 cells | NO production | IC50 = 9.61 ± 1.36 μM | [11] |

| Luteolin | RAW 264.7 cells | NO production | IC50 = 16.90 ± 0.74 μM | [11] |

Anticancer Activity

Several PMFs have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis[5]. They have been shown to target cancer stemness and can enhance the efficacy of conventional chemotherapy drugs[5].

For example, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to inhibit proliferation and induce apoptosis in human breast cancer cell line MCF-7[12]. Another study on a series of 5,6,7-trimethoxyflavones revealed that they exhibited moderate to high anti-proliferative activities against a panel of four human cancer cell lines (Aspc-1, HCT-116, HepG-2, and SUN-5)[13]. Specifically, one of the derivatives showed an IC50 value of 5.30 μM against Aspc-1 cells[13]. Furthermore, some PMFs can reverse multidrug resistance in cancer cells by inhibiting the activity of efflux pumps like the breast cancer resistance protein (BCRP)/ABCG2[14].

| Compound | Cell Line | Activity | IC50/Effect | Reference |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 | Antiproliferative | Dose- and time-dependent inhibition | [12] |

| 5,6,7-trimethoxyflavone derivative (3c) | Aspc-1 | Antiproliferative | IC50 = 5.30 μM | [13] |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP | Reversal of drug resistance (SN-38) | RI50 = 7.2 nM | [14] |

| 3',4',7-trimethoxyflavone (TMF) | K562/BCRP | Reversal of drug resistance (SN-38) | RI50 = 18 nM | [14] |

Neuroprotective Effects

PMFs have emerged as promising agents for the prevention and treatment of central nervous system disorders. They have been shown to exert neuroprotective effects in various animal models by mitigating oxidative stress, neuroinflammation, and synaptic dysfunction[7]. For instance, nobiletin, a well-studied PMF, has been shown to inhibit the production of pro-inflammatory mediators like TNF-α, IL-1β, NO, and PGE2 induced by amyloid-beta peptides[7]. Tangeretin, another citrus PMF, exhibits cytoprotective effects against oxidative stress by inhibiting the JNK signaling pathway and regulating the Nrf2 signaling cascade[7].

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Anti-inflammatory Activity Assays

This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or animal serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Anticancer Activity Assays

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

-

Drug Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.

-

Treatment: Cells are treated with the test compound for a specified time.

-

Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) is added to the cell suspension.

-

Visualization: Cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-stained condensed or fragmented nuclei, and necrotic cells have uniformly orange-stained nuclei.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or rutin can be used as a positive control[15].

Signaling Pathways and Visualizations

The therapeutic effects of PMFs are mediated through the modulation of complex intracellular signaling pathways. Below are diagrams of key pathways potentially targeted by 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, based on the actions of related compounds.

NF-κB Signaling Pathway in Inflammation

PI3K/Akt Signaling Pathway in Cell Survival and Proliferation

Experimental Workflow for Synergy Assessment in Cancer Therapy

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently unavailable, the extensive research on structurally related polymethoxylated flavones provides a strong rationale for its investigation as a potential therapeutic agent. The existing data suggest that this compound is likely to possess anti-inflammatory, anticancer, and neuroprotective properties.

Future research should focus on:

-

Isolation and Synthesis: Developing efficient methods for the isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone from natural sources or its chemical synthesis to obtain sufficient quantities for biological evaluation.

-

In Vitro Screening: Conducting comprehensive in vitro studies to evaluate its cytotoxic, anti-inflammatory, antioxidant, and other biological activities.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile.

The exploration of this and other novel PMFs holds significant promise for the discovery of new therapeutic leads for a variety of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 4. caringsunshine.com [caringsunshine.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability [mdpi.com]

- 10. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The specific compound this compound, a methylated flavone, holds therapeutic potential that can be efficiently explored using computational drug discovery techniques.[4] This document details the systematic workflow for bioactivity prediction, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By leveraging these computational tools, researchers can accelerate the identification of potential therapeutic applications and guide further experimental validation.[5][6][7]

Introduction to In Silico Bioactivity Prediction

Computer-aided drug discovery (CADD) has become an indispensable component of modern pharmaceutical research, significantly reducing the time and cost associated with bringing a new drug to market.[8][9] In silico techniques allow for the rapid screening of large compound libraries and the detailed study of ligand-target interactions at a molecular level.[6][7] These methods are broadly categorized into structure-based and ligand-based approaches.[6] Given the availability of protein structures in public databases, structure-based methods like molecular docking are particularly powerful for predicting the binding affinity and mode of interaction of a small molecule with a specific biological target.[8] This guide will focus on a structure-based workflow to elucidate the potential bioactivities of this compound.

Chemical Profile of this compound

-

IUPAC Name: 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one[10]

-

Molecular Formula: C₁₈H₁₆O₈[10]

-

Molecular Weight: 360.31 g/mol [4]

-

Synonyms: Not commonly available.

-

Natural Source: Reported in species such as Artemisia frigida.[4]

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound follows a structured, multi-step computational workflow. This process begins with the preparation of the ligand and potential protein targets, followed by docking simulations to predict binding, and concludes with an assessment of its pharmacokinetic properties.

Caption: General workflow for in silico bioactivity prediction.

Detailed Methodologies

Ligand and Target Preparation

Ligand Preparation Protocol:

-

2D to 3D Conversion: The 2D structure of this compound is obtained from a database like PubChem (CID: 5496475).[10] This structure is then converted to a 3D conformation using software such as Open Babel or ChemDraw.

-

Protonation and Energy Minimization: Correct protonation states at physiological pH (7.4) are assigned. The 3D structure is then subjected to energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation. This is a crucial step to ensure the ligand geometry is realistic for docking.

Target Identification and Preparation Protocol:

-

Target Identification: Based on the known activities of similar flavonoids, potential protein targets are identified. For this guide, we will consider targets relevant to inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).

-

Structure Retrieval: The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB). For example, PDB ID: 5IKR for COX-2 and PDB ID: 1M17 for EGFR.

-

Protein Preparation: The raw PDB files are prepared for docking. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning correct bond orders and charges.

-

Repairing any missing side chains or loops. This can be accomplished using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It also provides a score to estimate the binding affinity.

Molecular Docking Protocol (using AutoDock Vina):

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The active site can be identified from the position of the co-crystallized ligand in the PDB structure or through literature review. The grid box should be large enough to encompass the entire binding pocket.

-